molecular formula C19H21N3O2 B15295314 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole

5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole

Cat. No.: B15295314
M. Wt: 323.4 g/mol
InChI Key: DFJDGSMNTWRXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a synthetic compound that combines the structural features of anastrozole, a well-known aromatase inhibitor, with a succinimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole typically involves the reaction of anastrozole with N-hydroxysuccinimide (NHS) under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimide ester linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted anastrozole derivatives .

Scientific Research Applications

5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole involves its interaction with aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which can be beneficial in the treatment of estrogen-dependent cancers. The succinimide moiety may also facilitate the compound’s binding to specific molecular targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is unique due to its combination of anastrozole and succinimide moieties, which may confer additional chemical reactivity and potential therapeutic benefits compared to other aromatase inhibitors .

Biological Activity

5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a derivative of anastrozole, a well-known aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound retains the core structure of anastrozole while incorporating a dioxo-pyrrolidine moiety, potentially enhancing its biological activity and therapeutic efficacy. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

Anastrozole works by selectively inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This inhibition leads to a significant reduction in circulating estrogen levels, which is crucial since many breast cancers are estrogen-dependent. The specific mechanism involves competitive binding to the aromatase enzyme, thereby blocking estrogen synthesis in peripheral tissues and tumors .

The addition of the 2,5-dioxo-1-pyrrolidinyl group may enhance the binding affinity or specificity towards aromatase compared to anastrozole alone. This could potentially lead to improved efficacy in reducing tumor growth and proliferation in estrogen-sensitive cancers.

Pharmacokinetics

Anastrozole is rapidly absorbed with peak plasma concentrations typically reached within 2 hours after administration. The volume of distribution indicates limited central nervous system penetration due to P-glycoprotein efflux mechanisms at the blood-brain barrier . The metabolism occurs primarily in the liver through oxidation and glucuronidation, with CYP3A4 being a major enzyme involved. The pharmacokinetic profile of this compound may differ slightly due to structural modifications affecting absorption and metabolism.

In Vitro Studies

In vitro studies have shown that anastrozole effectively suppresses aromatase activity and subsequently reduces estrogen levels in breast tissue. For example, a study demonstrated a median inhibition of aromatase activity by 94% following treatment with anastrozole . It is hypothesized that this compound may exhibit similar or enhanced inhibitory effects due to its modified structure.

Safety Profile

Anastrozole has been associated with side effects such as decreased bone mineral density (BMD) and increased risk of cardiovascular events. Long-term use has shown significant reductions in BMD (up to -7.24% at the hip) among users . The safety profile for this compound would need thorough evaluation in clinical settings to ascertain whether it presents similar risks or offers improvements.

Case Studies

While direct case studies on this compound are scarce, analogous cases involving standard anastrozole treatment provide insights into expected outcomes:

StudyPatient GroupTreatment DurationDFS Rate
ATAC TrialPostmenopausal women with early-stage breast cancer5 years91%
ABCSG TrialHigh-risk postmenopausal womenExtended treatment (up to 10 years)Improved DFS

These findings underscore the importance of continued research into novel derivatives like this compound.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]-2-methylpropanenitrile

InChI

InChI=1S/C19H21N3O2/c1-18(2,11-20)14-7-13(8-15(9-14)19(3,4)12-21)10-22-16(23)5-6-17(22)24/h7-9H,5-6,10H2,1-4H3

InChI Key

DFJDGSMNTWRXQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C(=O)CCC2=O)C(C)(C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.